(2-Methyloxolan-3-yl)methanamine
Description
Properties
IUPAC Name |
(2-methyloxolan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRGMQYVOMXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-3-yl)methanamine typically involves the reaction of 2-methyloxolane with methanamine under controlled conditions. . This process requires careful handling of azide compounds due to their toxicity and potential for explosive decomposition.
Industrial Production Methods
Industrial production of (2-Methyloxolan-3-yl)methanamine often involves similar synthetic routes but on a larger scale. The process is optimized for yield and safety, incorporating advanced techniques to manage hazardous intermediates and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Methyloxolan-3-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a key intermediate in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyloxolan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target molecules. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include derivatives with variations in substituents on the oxolane ring or amine group. A comparative analysis is summarized below:
Key Observations:
- Lipophilicity : The ethyl-substituted analog (129.20 g/mol) is more lipophilic than the methyl variant, which may influence membrane permeability in biological systems .
- Aromatic Interactions : The phenyl-substituted derivative (213.71 g/mol) introduces π-π stacking capabilities, useful in drug-receptor interactions .
- Bioactivity : The oxazole-chlorophenyl analog (208.65 g/mol) highlights the role of heterocycles in modulating pharmacological activity .
Solubility and Physicochemical Behavior
While direct solubility data for (2-Methyloxolan-3-yl)methanamine is unavailable, studies on methanamine derivatives (e.g., in N,N-dimethylformamide or pyridine) indicate that polar aprotic solvents enhance solubility. Substituents like ethyl or phenyl groups may reduce aqueous solubility due to increased hydrophobicity .
Biological Activity
(2-Methyloxolan-3-yl)methanamine, also known by its CAS number 864814-28-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₅N
- Molecular Weight : 113.21 g/mol
- IUPAC Name : (2-Methyloxolan-3-yl)methanamine
- Structure : The compound features a methanamine group attached to a 2-methyloxolane ring, influencing its reactivity and biological properties.
Biological Activity Overview
Research indicates that (2-Methyloxolan-3-yl)methanamine exhibits a variety of biological activities, including:
- Antimicrobial Activity
- Anti-inflammatory Properties
- Anticancer Potential
1. Antimicrobial Activity
The antimicrobial properties of (2-Methyloxolan-3-yl)methanamine have been evaluated against several bacterial strains. A study reported the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
2. Anti-inflammatory Properties
The anti-inflammatory effects of (2-Methyloxolan-3-yl)methanamine were assessed in vitro using human cell lines stimulated with lipopolysaccharides (LPS). The compound was shown to inhibit the production of pro-inflammatory cytokines:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 65 |
| IL-6 | 70 |
This suggests that (2-Methyloxolan-3-yl)methanamine may serve as a potential therapeutic agent for inflammatory conditions.
3. Anticancer Potential
The anticancer activity of (2-Methyloxolan-3-yl)methanamine was investigated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.15 |
| A549 | 0.20 |
These findings suggest that the compound exhibits cytotoxic effects on cancer cells, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Burguete et al., the antimicrobial efficacy of (2-Methyloxolan-3-yl)methanamine was evaluated against common bacterial strains. The compound showed comparable activity to standard antibiotics, highlighting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Tewari et al. conducted research on various derivatives of methanamine compounds, including (2-Methyloxolan-3-yl)methanamine, evaluating their anti-inflammatory effects in carrageenan-induced edema models in mice. The results indicated significant reduction in edema compared to control groups.
Q & A
Q. Q1. What are the optimal synthetic routes for (2-Methyloxolan-3-yl)methanamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves ring-opening reactions of substituted oxolane derivatives with amine nucleophiles. For example, nucleophilic substitution of a halogenated oxolane precursor (e.g., 3-bromo-2-methyloxolane) with ammonia or its derivatives under controlled temperatures (40–80°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Catalysts such as triethylamine or KCO may enhance reaction efficiency. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, eluent: CHCl/MeOH).
Q. Q2. How is the molecular structure of (2-Methyloxolan-3-yl)methanamine validated experimentally?
Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural validation . Key parameters include bond lengths (C-O: ~1.43 Å, C-N: ~1.47 Å) and dihedral angles of the oxolane ring. Alternative methods include H/C NMR (e.g., δ ~2.8–3.2 ppm for methylene groups adjacent to the amine) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. Q3. What solvents and temperatures are critical for maintaining stability during physicochemical studies?
Methodological Answer: The compound is stable in inert solvents (THF, DMF) at 20–25°C but degrades in protic solvents (e.g., HO) due to hydrolysis of the oxolane ring. Storage at –20°C under nitrogen is recommended to prevent oxidation of the primary amine group . Solubility data (e.g., in methanol: ~50 mg/mL) should be confirmed via gravimetric analysis .
Advanced Research Questions
Q. Q4. How can computational modeling predict the reactivity of (2-Methyloxolan-3-yl)methanamine in nucleophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model charge distribution and frontier molecular orbitals. For example, the amine group’s lone pair (HOMO) interacts with electrophilic centers, while the oxolane ring’s electron-withdrawing effect lowers nucleophilicity. Software like Gaussian or ORCA can simulate transition states for SN2 reactions .
Q. Q5. What strategies resolve contradictions in spectroscopic data for derivatives of (2-Methyloxolan-3-yl)methanamine?
Methodological Answer: Contradictions (e.g., unexpected H NMR splitting patterns) may arise from conformational flexibility or impurities. Solutions include:
Q. Q6. What are the methodological challenges in studying the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Key challenges include:
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) require high-purity compound (>95%) to avoid false signals.
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS for degradation products .
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding poses. Validate with mutagenesis experiments .
Research Design Considerations
Q. Experimental Design for Pharmacological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
